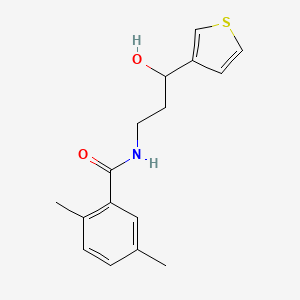

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2,5-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2,5-dimethylbenzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of an appropriate benzoyl chloride or benzoic acid with an amine, as seen in the synthesis of "N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide" . Similar methods could potentially be applied to synthesize the compound of interest, with the appropriate thiophene-containing amine and dimethylbenzoyl chloride or acid.

Molecular Structure Analysis

Crystal structure determination by X-ray diffraction is a common technique for characterizing the molecular structure of benzamide derivatives, as demonstrated in the studies of various compounds . These analyses reveal the orientation of functional groups and overall molecular geometry, which are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including oxidative metabolism, which can lead to the formation of N-hydroxymethyl compounds . The stability of these metabolites can be influenced by substitutions on the phenyl ring or the nitrogen atom. For instance, N-(hydroxymethyl)-N-methylbenzamide was found to be less stable than its non-methylated counterpart . These insights can be extrapolated to predict the metabolic pathways and stability of "N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2,5-dimethylbenzamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are often characterized by spectroscopic methods such as NMR, IR, and GC-MS, and their compositions confirmed by elemental analysis . These properties are influenced by the molecular structure, as seen in the case of "N-(2-hydroxy-5-methylphenyl)-2,3-dimethylbenzamide," where the non-planar geometry affects the formation of supramolecular structures via hydrogen bonding . Similar analyses would be required to fully understand the properties of the compound .

Relevant Case Studies

While the provided papers do not include case studies on the exact compound of interest, they do offer insights into the biological activities of related benzamide derivatives. For example, some compounds exhibit antimicrobial activity , antioxidant properties , and antiallergic effects . Additionally, novel benzamide derivatives have been investigated for anti-diabetic and anti-inflammatory activities . These studies suggest that "N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2,5-dimethylbenzamide" could also possess similar biological activities, warranting further investigation.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Intermolecular Interactions

Research on related benzamide derivatives emphasizes the importance of understanding molecular structure and intermolecular interactions. For instance, studies on N-3-hydroxyphenyl-4-methoxybenzamide demonstrate the significance of crystal packing and dimerization effects on molecular geometry, which could be relevant for designing materials with specific properties or for drug development processes. Such investigations are crucial for elucidating how structural modifications can influence molecular behavior and interactions (Karabulut et al., 2014).

Chemical Oxidation and Derivative Synthesis

The chemical oxidation processes of benzamide derivatives, like the study on an anticonvulsant N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide, reveal the potential for creating a variety of oxidized products. This process can lead to novel compounds with unique properties, useful in pharmacology and materials science. Understanding the oxidation pathways and potential functional group modifications of benzamide derivatives could offer insights into new synthetic routes and compound optimizations (Adolphe-Pierre et al., 1998).

Library Generation through Alkylation and Ring Closure

The generation of structurally diverse compound libraries, as demonstrated with 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, highlights the potential for discovering novel biological activities or material properties. Such methodologies are essential for drug discovery, offering a systematic approach to exploring the chemical space for new therapeutics. Research into similar compounds to N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2,5-dimethylbenzamide could similarly benefit from these synthetic strategies to uncover new applications (Roman, 2013).

Metabolic Pathways and Derivative Stability

Understanding the metabolic pathways and stability of benzamide derivatives is crucial for pharmaceutical development, ensuring therapeutic efficacy and safety. Research on N,N-dimethylbenzamides' metabolism to N-methylbenzamides offers insights into how structural features influence metabolic stability and transformation. This knowledge can guide the design of more stable or selectively metabolizable compounds for various therapeutic applications (Constantino et al., 1992).

Eigenschaften

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-11-3-4-12(2)14(9-11)16(19)17-7-5-15(18)13-6-8-20-10-13/h3-4,6,8-10,15,18H,5,7H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTUXCVMRKRUQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCCC(C2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(3-Methoxy-1-methylpyrazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2518154.png)

![7-(4-chlorophenyl)-3-(2,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2518158.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2518163.png)

![7-Methoxy-2-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2518170.png)

![2-(3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2518172.png)

![4-[4-(4-Bromophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2518176.png)